ethyl (2E)-2-{[4-(diethylsulfamoyl)benzoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate
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Description
Synthesis Analysis
The synthesis of benzothiazoles, which includes compounds like Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . There are also other methods for the synthesis of benzothiazoles, such as the condensation of 2-aminothiophenol with aldehydes .Scientific Research Applications
Synthesis and Characterization of Heterocyclic Compounds
Ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate and its derivatives are of significant interest in the field of organic chemistry due to their complex heterocyclic structures and potential pharmacological activities. Research has been focused on the synthesis and characterization of these compounds, exploring their properties and potential applications in medicinal chemistry.
One study demonstrated a convenient synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives. This method highlights the versatility of ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate as a precursor in synthesizing a wide range of heterocyclic compounds with potential biological activities (Mohamed, 2014).
Anticancer and Immunomodulatory Activities
The exploration of novel therapeutics is a crucial area of pharmaceutical research. Some derivatives of ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate have shown promising anticancer and immunomodulatory activities. For instance, specific 2-substituted-6-bromo-3-methylthiazolo[3,2‐a]benzimidazole derivatives, prepared from ethyl 6‐bromo‐3‐methyl‐1,3‐thiazolo[3,2‐a]benzimidazole‐2‐carboxylate, exhibited significant inhibitors of LPS-stimulated NO generation from Raw murine macrophage 264.7. These compounds have also demonstrated strong cytotoxicity against colon carcinoma cells (HCT‐116) and hepatocellular carcinoma cells (Hep‐G2), highlighting their potential as anticancer agents (Abdel‐Aziz et al., 2009).
Photochemical Rearrangements and Novel Synthesis Pathways
The study of photochemical reactions provides insights into the behavior of organic compounds under irradiation and can lead to novel synthesis pathways. Research on the photochemical rearrangements of dihydro-1,3-thiazines, closely related to the ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate structure, has revealed that these compounds can undergo significant structural changes when exposed to light. These findings have implications for the development of new synthetic methods and the understanding of reaction mechanisms in organic chemistry (Bhatia et al., 1998).
Properties
IUPAC Name |
ethyl 2-[4-(diethylsulfamoyl)benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S2/c1-5-25(6-2)32(28,29)17-11-8-15(9-12-17)20(26)23-22-24(4)18-13-10-16(14-19(18)31-22)21(27)30-7-3/h8-14H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQXEHMIAHROBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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